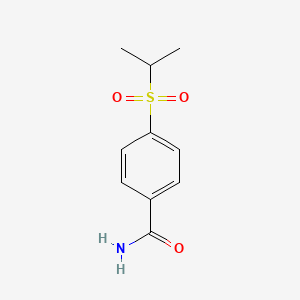
Benzamide, p-(isopropylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, p-(isopropylsulfonyl)-, also known as 4-[(1-Methylethyl)sulfonyl]benzamide, is an organic compound with the molecular formula C10H13NO3S. This compound is a derivative of benzamide, where the para position of the benzene ring is substituted with an isopropylsulfonyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives, including benzamide, p-(isopropylsulfonyl)-, can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and highly efficient .
Industrial Production Methods: Industrial production of benzamide derivatives typically involves the reaction between carboxylic acids and amines at high temperatures. For instance, the reaction of benzoic acid with aniline at temperatures above 180°C can yield benzamide derivatives .
Chemical Reactions Analysis
Types of Reactions: Benzamide, p-(isopropylsulfonyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used
Scientific Research Applications
Benzamide, p-(isopropylsulfonyl)-, has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzamide, p-(isopropylsulfonyl)-, involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to inhibit NF-kB activation and induce apoptosis by separate mechanisms. This involves the inhibition of I-kB breakdown and the induction of early apoptosis, making it a potential candidate for anti-inflammatory and anticancer therapies .
Comparison with Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-(Pyrimidin-2-yl)alkyl/arylamide derivatives: Known for their quorum sensing inhibitory effects against Pseudomonas aeruginosa.
2,3-Dimethoxy and 3-acetoxy-2-methyl benzamides: Exhibiting antioxidant and antibacterial activities.
Uniqueness: Benzamide, p-(isopropylsulfonyl)-, is unique due to its isopropylsulfonyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
Benzamide, p-(isopropylsulfonyl)- (CAS Number: 20884-66-6), is a chemical compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
Benzamide, p-(isopropylsulfonyl)- is characterized by the presence of an isopropylsulfonyl group attached to the benzamide structure. This unique substitution enhances its interaction with biological targets, resulting in various therapeutic effects.
Biological Activities
1. Antibacterial Activity
Research indicates that benzamide derivatives exhibit significant antibacterial properties. The compound has been investigated for its efficacy against several bacterial strains, demonstrating potential as an antibacterial agent .
2. Antioxidant Properties
Benzamide, p-(isopropylsulfonyl)- has shown promising antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .
3. Anti-inflammatory and Anticancer Effects
The compound has been explored for its anti-inflammatory properties and potential anticancer effects. It is believed to inhibit the activation of NF-kB, a key regulator in inflammatory responses and cancer progression .
The biological activity of benzamide, p-(isopropylsulfonyl)- is primarily attributed to its ability to interact with specific molecular targets. It inhibits the degradation of I-kB, leading to reduced NF-kB activity, which is crucial in various inflammatory and cancer-related pathways . Additionally, it may induce apoptosis through separate mechanisms.
Table 1: Biological Activity Overview
Table 2: Comparative Study of Benzamide Derivatives
| Compound Name | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|
| Benzamide, p-(isopropylsulfonyl)- | 4.74 | >500 | >105 |
| Chloro-substituted Benzamide | 1.77 | 376 | 212 |
This table summarizes the selectivity indices calculated from cytotoxicity (CC50) and effective concentration (EC50) values for various benzamide derivatives tested against SARS-CoV-2 in Vero E6 cells .
Synthesis and Applications
Benzamide, p-(isopropylsulfonyl)- serves as an intermediate in synthesizing other complex organic molecules. Its applications extend beyond medicinal chemistry to include roles in material science and agrochemicals . The compound's unique structural features allow for modifications that enhance its biological activity.
Properties
CAS No. |
20884-66-6 |
|---|---|
Molecular Formula |
C10H13NO3S |
Molecular Weight |
227.28 g/mol |
IUPAC Name |
4-propan-2-ylsulfonylbenzamide |
InChI |
InChI=1S/C10H13NO3S/c1-7(2)15(13,14)9-5-3-8(4-6-9)10(11)12/h3-7H,1-2H3,(H2,11,12) |
InChI Key |
SCHHCBRKJGZVOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















